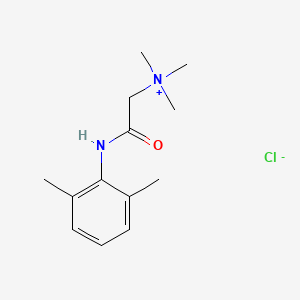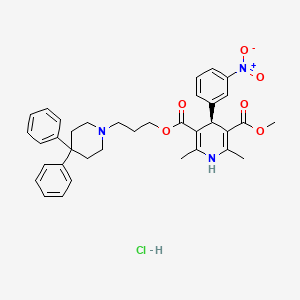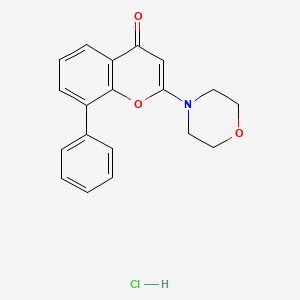![molecular formula C22H20N4O2 B1662640 5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide CAS No. 875634-01-8](/img/structure/B1662640.png)
5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide
Übersicht
Beschreibung
The compound “5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide” is a non-polymer that is present as a standalone ligand in 2 entries . It has a molecular weight of 372.42 and a chemical formula of C22H20N4O2 .
Molecular Structure Analysis
The molecular structure of this compound includes two pyridine rings linked to each other . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate, which are commonly used in over-the-counter sleep aids .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.42 and a chemical formula of C22H20N4O2 . Other physical and chemical properties such as solubility, boiling point, and specific gravity are not mentioned in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
PPY A has been employed for several biomedical applications such as tissue engineering, drug delivery, and biosensors . Its biocompatibility towards proteins, DNA and the immune system of mammals makes it a desirable material for biomedical applications .
Energy Storage Devices
PPY A’s superior conductivity, biocompatibility, better environmental stability, electrochemical reversibility, high polarizability, low cost, easy processability, better stability in neutral or acidic solution, structural flexibility, room temperature operation, better chemical and thermal stability, slow degradation under normal atmospheric conditions, tunable electronic properties, and potential for semiconducting and even metallic behavior make it suitable for fabrication of supercapacitors .
Electronic Devices
The same properties mentioned above also make PPY A a good candidate for the fabrication of electronic devices .
Sensors
PPY A has been used in the construction of various types of sensors .
5. Electromagnetic Interference Shielding and Microwave Absorption PPY A has been used in electromagnetic interference shielding and microwave absorption .
Anti-Corrosion Coatings
PPY A has been used in the production of anti-corrosion coatings .
Environmental Pollution Removal
PPY A’s less toxicity, chemical stability and tunable electrical conductivities make it a good adsorbent for the removal of different heavy metal ions .
Flexible Electronics
PPY A has potential applications in flexible electronics, energy storage, solar energy utilization and contamination separation .
Zukünftige Richtungen
While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in various biological activities, indicating that they might be developed into novel anti-fibrotic drugs .
Wirkmechanismus
Target of Action
PPY A, also known as “5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide”, is a potent inhibitor of T315I mutant and wild-type Abl kinases . The primary targets of PPY A are the Abl kinases, which play a crucial role in cell differentiation, division, adhesion, and stress response .
Mode of Action
PPY A interacts with its targets, the T315I mutant and wild-type Abl kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
For instance, Abl kinases are known to be involved in the regulation of the actin cytoskeleton, cell–cell adhesion, and cell migration . Therefore, the inhibition of Abl kinases by PPY A could potentially affect these processes.
Pharmacokinetics
It’s known that ppy a is soluble in dmso , which suggests that it could be administered orally or intravenously
Result of Action
The inhibition of Abl kinases by PPY A results in the suppression of the growth of cells transformed with either the Bcr-Abl T315I mutant or wild-type Bcr-Abl gene . This suggests that PPY A could potentially be used in the treatment of diseases characterized by the overactivity of Abl kinases, such as chronic myeloid leukemia (CML) .
Eigenschaften
IUPAC Name |
5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRHHQPEMOLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


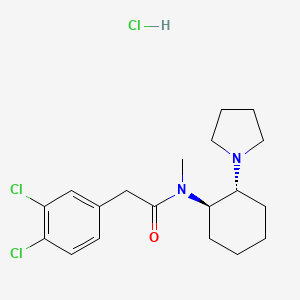






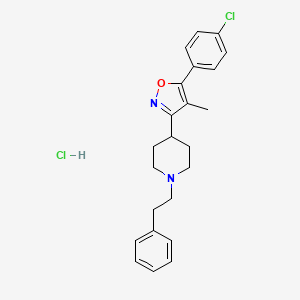
![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
